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Compound of Interest

Compound Name: Morpheridine

Cat. No.: B13415942

Disclaimer: The pharmacological data presented in this document is primarily derived from a
study conducted in 1956. Consequently, it lacks the modern quantitative metrics, such as
receptor binding affinities (Ki) and in vitro potencies (EC50/IC50), that are standard in
contemporary pharmacological profiles. This guide serves as a comprehensive summary of the
historically available information.

Introduction

Morpholinoethylnorpethidine is a synthetic opioid analgesic belonging to the phenylpiperidine
class of compounds. It is structurally related to pethidine (meperidine), a widely known opioid
agonist. The primary body of research on the pharmacological effects of
Morpholinoethylnorpethidine was published in 1956 by A.F. Green and N.B. Ward in the British
Journal of Pharmacology and Chemotherapy. This document synthesizes the findings from this
seminal work to provide a detailed overview of the compound's pharmacological profile as
understood from the available historical data.

Pharmacological Effects

The 1956 study by Green and Ward investigated the analgesic and other central nervous
system effects of Morpholinoethylnorpethidine in comparison to pethidine and morphine. The
findings are summarized below.

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b13415942?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13415942?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Analgesic Activity

Morpholinoethylnorpethidine was found to be a potent analgesic, with its efficacy varying

between different animal models and methods of administration. The relative potencies of

Morpholinoethylnorpethidine, pethidine, and morphine are presented in Table 1.

Analgesic Potency
Ratio (Morphine = 1)

Compound

Route of ]
o _ Animal Model
Administration

Morpholinoethylnorpet

o 2.5 Subcutaneous Mouse (Hot-Plate)
hidine

Pethidine 0.2 Subcutaneous Mouse (Hot-Plate)
Morpholinoethylnorpet o

o 1.0 Subcutaneous Rat (Tail-Flick)
hidine

Pethidine 0.1 Subcutaneous Rat (Tail-Flick)

Table 1: Comparative Analgesic Potency of Morpholinoethylnorpethidine

Effects on the Central Nervous System

Beyond its analgesic properties, Morpholinoethylnorpethidine exhibited other effects on the

central nervous system, as detailed in Table 2.

Effect Observation Comparison to Pethidine
Less pronounced than with
Respiratory Depression Present morphine at equi-analgesic
doses.
Sedation Observed Similar to pethidine.
Less likely to produce
Excitatory Effects Minimal excitatory effects at higher

doses.

Table 2: Central Nervous System Effects of Morpholinoethylnorpethidine
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Experimental Protocols

The methodologies employed in the 1956 study by Green and Ward reflect the standard
practices of that era for assessing the pharmacological properties of analgesic compounds.

Animals

The studies were conducted on mice and rats.

Analgesia Testing

The hot-plate test was used to measure the analgesic effect in mice. The apparatus consisted
of a heated metal plate maintained at a constant temperature. The latency of the mice to react
to the thermal stimulus (e.g., by licking their paws or jumping) was recorded before and after
the administration of the test compound. An increase in the reaction time was indicative of an
analgesic effect.

In rats, analgesia was assessed using the tail-flick test. A radiant heat source was focused on
the rat's tail, and the time taken for the rat to flick its tail away from the heat was measured.
The prolongation of this tail-flick latency following drug administration was used as a measure
of analgesia.

Inferred Mechanism of Action and Signaling
Pathway

As a pethidine analog, Morpholinoethylnorpethidine is presumed to exert its analgesic effects
primarily through agonism at the p-opioid receptor (MOR), a G-protein coupled receptor. The
generalized signaling pathway for p-opioid receptor activation is depicted below.
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Caption: Generalized p-opioid receptor signaling pathway for pethidine analogs.

Experimental Workflow

The general workflow for the in vivo analgesic assays described in the 1956 study is illustrated
in the following diagram.
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Caption: Workflow for in vivo analgesic testing (based on Green and Ward, 1956).

Conclusion

Morpholinoethylnorpethidine is a potent analgesic of the phenylpiperidine class, demonstrating
greater analgesic efficacy than pethidine in historical animal models. The available data from
1956 suggests a pharmacological profile characteristic of a p-opioid receptor agonist, with
accompanying effects on the central nervous system such as sedation and respiratory
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depression. The absence of modern pharmacological studies, including receptor binding
assays and in vitro functional assays, represents a significant gap in the understanding of this
compound. Further research utilizing contemporary methodologies is necessary to fully
elucidate the pharmacological profile of Morpholinoethylnorpethidine and to determine its
potential for clinical development.

 To cite this document: BenchChem. [The Pharmacological Profile of
Morpholinoethylnorpethidine: A Technical Review]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b13415942#pharmacological-profile-of-
morpholinoethylnorpethidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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